molecular formula C18H12N2O2S B2488799 N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide CAS No. 865546-12-9

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide

Cat. No.: B2488799
CAS No.: 865546-12-9
M. Wt: 320.37
InChI Key: MCJAXBZXFDEACY-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide is a synthetic compound featuring a thiophene ring substituted with a cyano group at the 3-position, linked via an amide bond to a 4-phenoxybenzamide moiety. The cyanothiophene moiety introduces electron-withdrawing effects, which may enhance metabolic stability and receptor-binding interactions compared to unmodified thiophenes .

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c19-12-14-10-11-23-18(14)20-17(21)13-6-8-16(9-7-13)22-15-4-2-1-3-5-15/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJAXBZXFDEACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is to react 2-aminothiophene-3-carbonitrile with 4-phenoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity could be due to its capacity to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide, differing in heterocyclic cores, substituents, or benzamide modifications:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents on Heterocycle Benzamide Substituent Molecular Weight LogP (XLogP3) Key References
This compound Thiophene 3-Cyano 4-Phenoxy Not reported Estimated ~4.2*
N-(4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide Thiazole 4-Methyl 4-Phenoxy 310.4 4.1
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide Thiazole 5-(4-Nitrobenzenesulfonyl) 4-Phenoxy 481.5 Not reported
N-(3-cyanothiophen-2-yl)-3-fluorobenzamide Thiophene 3-Cyano 3-Fluoro Not reported Not reported
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Piperazine-Benzamide None (piperazine linker) 4-Phenoxy ~550–600† Not reported

*Estimated based on analogous compounds (e.g., XLogP3 of 4.1 for N-(4-methylthiazol-2-yl)-4-phenoxybenzamide ). †Molecular weight inferred from piperazine-benzamide derivatives .

Pharmacological and Functional Comparisons

Thiophene vs. Thiazole Cores
  • Thiophene-Based Compounds: The cyanothiophene core in the target compound may offer improved π-π stacking interactions in kinase binding pockets compared to thiazoles.
  • Thiazole-Based Compounds: Thiazoles (e.g., N-(4-methylthiazol-2-yl)-4-phenoxybenzamide) exhibit higher polarity, which could improve solubility but reduce blood-brain barrier penetration. The 4-methyl group in may sterically hinder binding to certain receptors.
Substituent Impact on Activity
  • Cyanothiophene vs. Fluorobenzamide: N-(3-cyanothiophen-2-yl)-3-fluorobenzamide replaces the 4-phenoxy group with a 3-fluoro substituent, reducing steric bulk but increasing electronegativity. This modification might shift activity toward different targets (e.g., fluorinated analogs often show enhanced CNS penetration).
  • Phenoxy Group: The 4-phenoxybenzamide moiety in the target compound and others (e.g., ) introduces hydrophobicity and planar aromaticity, favoring interactions with hydrophobic receptor subpockets.
Piperazine-Linked Benzamides

Compounds like N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide incorporate piperazine linkers, enabling conformational flexibility for opioid receptor binding (e.g., κ-opioid antagonism). These derivatives prioritize receptor selectivity over kinase inhibition, highlighting the role of structural complexity in target specificity.

Biological Activity

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. The presence of the thiophene ring and the phenoxy group contributes to its pharmacological properties.

Chemical Structure

  • Molecular Formula : C15_{15}H12_{12}N2_2O2_2S
  • Molecular Weight : 284.33 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Mycobacterium tuberculosis8

The mechanism by which this compound exerts its effects involves the inhibition of key enzymatic pathways in microbial cells. It is proposed that the compound interferes with cell wall synthesis and disrupts membrane integrity, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies indicate low cytotoxicity against human cell lines, suggesting a favorable therapeutic index.

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)
HEK293>100
MCF7>100
A549>100

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound in various contexts:

  • Antituberculosis Activity : In a study involving Mycobacterium tuberculosis, this compound demonstrated comparable efficacy to established antitubercular agents, indicating its potential as a new therapeutic candidate for tuberculosis treatment.
  • Anticancer Properties : Research has also explored the compound's effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer types, warranting further investigation into its mechanism and efficacy.
  • Neuroprotective Effects : Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Further studies are needed to elucidate these effects.

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